molecular formula C10H14ClN B3033171 2-Chloro-5-tert-butylaniline CAS No. 918445-56-4

2-Chloro-5-tert-butylaniline

Cat. No.: B3033171
CAS No.: 918445-56-4
M. Wt: 183.68
InChI Key: AVGQOELTIIUNGC-UHFFFAOYSA-N
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Description

2-Chloro-5-tert-butylaniline is an organic compound with the molecular formula C10H14ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a tert-butyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-tert-butylaniline can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-tert-butylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group in precursor compounds can be reduced to form the amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-Chloro-5-tert-butylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-tert-butylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the chlorine atom is replaced by other groups. It can also undergo oxidation and reduction reactions, leading to the formation of various derivatives with different biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.

Comparison with Similar Compounds

    2-Chloroaniline: Similar structure but lacks the tert-butyl group.

    5-tert-Butylaniline: Similar structure but lacks the chlorine atom.

    2-Chloro-4-tert-butylaniline: Similar structure with the tert-butyl group at the fourth position.

Uniqueness: 2-Chloro-5-tert-butylaniline is unique due to the presence of both the chlorine atom and the tert-butyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

5-tert-butyl-2-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGQOELTIIUNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679226
Record name 5-tert-Butyl-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918445-56-4
Record name 5-tert-Butyl-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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